molecular formula C12H13F3N2 B13184397 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13184397
M. Wt: 242.24 g/mol
InChI Key: ZBCYDLSYRBPNTJ-UHFFFAOYSA-N
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Description

2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a substituted indole derivative characterized by a 5-methyl group and a 2-trifluoromethyl (CF₃) moiety on the indole core, with an ethylamine side chain at position 2. This structural framework is significant in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, particularly in neurological and metabolic disorders. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the methyl group contributes to lipophilicity .

Properties

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

2-[5-methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C12H13F3N2/c1-7-2-3-10-9(6-7)8(4-5-16)11(17-10)12(13,14)15/h2-3,6,17H,4-5,16H2,1H3

InChI Key

ZBCYDLSYRBPNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine under acidic conditions to form the indole ring . For this specific compound, the synthesis might involve the trifluoromethylation of an indole precursor using reagents like CF3SO2Na .

Industrial Production Methods

Industrial production of such compounds often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique pharmacological profile.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents critically influence pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituents (Indole Positions) Molecular Weight Key Properties/Activities
2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine (Target) 5-Me, 2-CF₃ ~242.25 High lipophilicity (CF₃), potential MAO-B inhibition
2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine (HCl salt) 2-Me, 7-CF₃ 265.74 (HCl salt) Altered electronic effects (CF₃ at 7 vs. 2)
2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine 5-Cl, 7-F 212.65 Increased polarity (halogens), potential antimicrobial activity
5-Methoxytryptamine 5-OMe 190.24 Serotonergic activity (5-HT receptor modulation)
  • Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound is strongly electron-withdrawing, enhancing metabolic stability compared to halogens (Cl, F), which are more polar but less lipophilic .
  • Methyl vs.

Pharmacological Implications

  • MAO-B Inhibition : The target compound’s CF₃ group may enhance selectivity for MAO-B over MAO-A, a feature observed in related indole derivatives .
  • Neuroprotective Potential: Analogous compounds with CF₃ substituents (e.g., 2-[2-Me-7-CF₃-1H-indol-3-yl]ethanamine) have shown dual NRF2 induction and MAO-B inhibition, suggesting utility in Parkinson’s disease .

Biological Activity

2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine, with the molecular formula C12H13F3NC_{12}H_{13}F_3N and CAS number 1784429-45-3, is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, anticancer, and antifungal activities, supported by relevant data and research findings.

The compound features a complex indole structure modified with a trifluoromethyl group, which is known to influence biological activity. The molecular weight of this compound is approximately 242.24 g/mol.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit diverse biological activities. The following sections detail specific activities associated with 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine.

Antibacterial Activity

Recent studies have demonstrated that indole derivatives possess significant antibacterial properties. For instance, compounds similar to 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine have shown effectiveness against:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis

A study reported that certain indole derivatives exhibited low minimum inhibitory concentrations (MICs) against MRSA strains, indicating strong antibacterial potential. For example, related compounds showed MICs as low as 0.98 µg/mL against MRSA .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus3.90
Methicillin-resistant S. aureus<1.00
Mycobacterium tuberculosis0.98

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. Compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including:

  • A549 (lung cancer)

In vitro studies indicated that certain derivatives preferentially suppressed the growth of rapidly dividing cancer cells compared to normal fibroblasts, showcasing potential for targeted cancer therapies .

Antifungal Activity

The antifungal activity of indole derivatives has been explored as well. Some studies indicated moderate activity against Candida albicans , with MIC values suggesting potential for therapeutic applications in fungal infections .

Case Studies and Research Findings

Several case studies have explored the biological activities of indole derivatives:

  • Antibacterial Efficacy Against MRSA : A study synthesized several indole-based compounds and tested their efficacy against MRSA strains. The most effective compound demonstrated an MIC of less than 1 µg/mL, highlighting the potential of these compounds in treating resistant bacterial infections .
  • Cytotoxicity Against Cancer Cells : In another study, various indole derivatives were tested for cytotoxic effects on A549 lung cancer cells. Compounds showed significant antiproliferative activity, providing a basis for further development into anticancer agents .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of these compounds with bacterial proteins involved in resistance mechanisms. This research aids in elucidating the mechanism of action and potential modifications to enhance efficacy .

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